5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
The compound “5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a derivative of quinazolinone . Quinazolinone is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Scientific Research Applications
Synthesis and Antitumor Activities
A significant area of application for imidazoquinazoline derivatives involves their synthesis and evaluation for antitumor activities. Georgey (2014) detailed the design, synthesis, and testing of a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives, revealing their potential against human mammary carcinoma cell lines. This study underlines the compounds' compliance with pharmacokinetic properties and highlights the utility of 2D-QSAR models in predicting potent compounds for cancer therapy Georgey, 2014.
Antiviral and Antibacterial Activities
Imidazoquinazoline derivatives also exhibit notable antiviral activities. Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and demonstrated their efficacy against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, highlighting their potential as broad-spectrum antiviral agents Selvam et al., 2007.
Furthermore, Kapoor et al. (2017) explored the antimicrobial potential of quinazolinone peptide derivatives, reporting moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study suggests the promise of quinazolinone derivatives in developing novel antimicrobial agents Kapoor et al., 2017.
Anticonvulsant and Antidepressant Effects
The neuromodulatory effects of quinazolinone derivatives have been studied as well. Amir et al. (2013) synthesized a series of quinazolinone derivatives and evaluated their anticonvulsant and antidepressant activities, identifying compounds with promising effects without motor impairment. This research opens avenues for the development of new therapeutic agents for neurological disorders Amir et al., 2013.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit antitumor activities .
Mode of Action
Quinazoline derivatives have been reported to show inhibitory activities against certain cancer cells .
Biochemical Pathways
Quinazoline derivatives have been associated with antitumor activities .
Pharmacokinetics
One study mentioned the prediction of adme data for a certain quinazoline derivative .
Result of Action
Certain quinazoline derivatives have been reported to inhibit the proliferation of cancer cells, induce apoptosis, and arrest the cell cycle .
Action Environment
The synthesis of certain quinazoline derivatives has been reported to be influenced by environmental factors .
Properties
IUPAC Name |
5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-8-13-14(9-16(15)25-2)20-19(22-10-17(23)21-18(13)22)26-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQRPUIYHYRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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